molecular formula C14H14BrCl2N3 B2942107 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride CAS No. 1909318-72-4

4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride

Cat. No. B2942107
M. Wt: 375.09
InChI Key: LDHPLYRDPRCRRZ-UHFFFAOYSA-N
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Description

“4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride” is a chemical compound with the CAS Number: 1909318-72-4 . It has a molecular weight of 375.09 . The IUPAC name for this compound is 4-((6-bromo-1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9;;/h1-6,8H,7,16H2,(H,17,18);2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 375.09 .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of various organic compounds, showing remarkable antibacterial, antifungal, and anti-inflammatory activities. This includes its role in producing 2-[4-bromo aniline] N-substituted benzylidine hydrazides and 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline (Bhat, Sufeera, & Chaitanya, 2011).

Crystal Engineering

  • It's been utilized in crystal engineering, particularly in the synthesis of complexes with anilic acids and dipyridyl compounds. This involves intricate interactions like hydrogen bonding and stacking arrangements (Zaman, Tomura, & Yamashita, 2001).

Antimicrobial Activity

  • There's significant research into its use in creating compounds with antimicrobial properties. One example is the synthesis of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, which showed potential against various bacterial strains (Bhagat, Deshmukh, & Kuberkar, 2012).

Spectroscopic Analysis

  • In spectroscopy, it's been analyzed to understand the influence of substituents like bromine and methyl groups on molecular vibrations, contributing to the development of substituted aniline compounds (Ramalingam, Periandy, Narayanan, & Mohan, 2010).

Synthesis of Heterocycles

  • The compound plays a role in the synthesis of various heterocyclic compounds, such as thiazolidones, with applications in CNS depressants, muscle relaxants, and anticonvulsants (Shyam & Tiwari, 1977).

Reductive Cyclization-Rearrangement

  • It has been used in studies exploring reductive cyclization-rearrangement processes, leading to novel compounds with potential pharmaceutical applications (Bates & Li, 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-[(6-bromo-1H-benzimidazol-2-yl)methyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9;;/h1-6,8H,7,16H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHPLYRDPRCRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride

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